Cas no 1270548-31-6 (3-amino-3-(4-bromo-2-methoxyphenyl)propan-1-ol)

3-Amino-3-(4-bromo-2-methoxyphenyl)propan-1-ol is a chiral amino alcohol derivative featuring a brominated methoxyphenyl group, making it a valuable intermediate in organic synthesis and pharmaceutical research. The presence of both amino and hydroxyl functional groups enhances its utility in asymmetric synthesis, particularly in the preparation of bioactive compounds and ligands for catalysis. The bromine substituent offers a reactive site for further functionalization via cross-coupling reactions, while the methoxy group contributes to electronic modulation. This compound’s structural versatility and well-defined stereochemistry make it suitable for applications in medicinal chemistry, such as the development of receptor-targeted molecules. High purity and consistent quality ensure reliable performance in synthetic workflows.
3-amino-3-(4-bromo-2-methoxyphenyl)propan-1-ol structure
1270548-31-6 structure
商品名:3-amino-3-(4-bromo-2-methoxyphenyl)propan-1-ol
CAS番号:1270548-31-6
MF:C10H14BrNO2
メガワット:260.127662181854
CID:6263584
PubChem ID:82623847

3-amino-3-(4-bromo-2-methoxyphenyl)propan-1-ol 化学的及び物理的性質

名前と識別子

    • 3-amino-3-(4-bromo-2-methoxyphenyl)propan-1-ol
    • 1270548-31-6
    • EN300-1911320
    • インチ: 1S/C10H14BrNO2/c1-14-10-6-7(11)2-3-8(10)9(12)4-5-13/h2-3,6,9,13H,4-5,12H2,1H3
    • InChIKey: GNHTWVMLVVODHY-UHFFFAOYSA-N
    • ほほえんだ: BrC1C=CC(=C(C=1)OC)C(CCO)N

計算された属性

  • せいみつぶんしりょう: 259.02079g/mol
  • どういたいしつりょう: 259.02079g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 3
  • 重原子数: 14
  • 回転可能化学結合数: 4
  • 複雑さ: 168
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.1
  • トポロジー分子極性表面積: 55.5Ų

3-amino-3-(4-bromo-2-methoxyphenyl)propan-1-ol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1911320-0.1g
3-amino-3-(4-bromo-2-methoxyphenyl)propan-1-ol
1270548-31-6
0.1g
$741.0 2023-09-17
Enamine
EN300-1911320-0.5g
3-amino-3-(4-bromo-2-methoxyphenyl)propan-1-ol
1270548-31-6
0.5g
$809.0 2023-09-17
Enamine
EN300-1911320-0.25g
3-amino-3-(4-bromo-2-methoxyphenyl)propan-1-ol
1270548-31-6
0.25g
$774.0 2023-09-17
Enamine
EN300-1911320-5g
3-amino-3-(4-bromo-2-methoxyphenyl)propan-1-ol
1270548-31-6
5g
$2443.0 2023-09-17
Enamine
EN300-1911320-2.5g
3-amino-3-(4-bromo-2-methoxyphenyl)propan-1-ol
1270548-31-6
2.5g
$1650.0 2023-09-17
Enamine
EN300-1911320-1.0g
3-amino-3-(4-bromo-2-methoxyphenyl)propan-1-ol
1270548-31-6
1g
$986.0 2023-06-02
Enamine
EN300-1911320-1g
3-amino-3-(4-bromo-2-methoxyphenyl)propan-1-ol
1270548-31-6
1g
$842.0 2023-09-17
Enamine
EN300-1911320-5.0g
3-amino-3-(4-bromo-2-methoxyphenyl)propan-1-ol
1270548-31-6
5g
$2858.0 2023-06-02
Enamine
EN300-1911320-0.05g
3-amino-3-(4-bromo-2-methoxyphenyl)propan-1-ol
1270548-31-6
0.05g
$707.0 2023-09-17
Enamine
EN300-1911320-10.0g
3-amino-3-(4-bromo-2-methoxyphenyl)propan-1-ol
1270548-31-6
10g
$4236.0 2023-06-02

3-amino-3-(4-bromo-2-methoxyphenyl)propan-1-ol 関連文献

3-amino-3-(4-bromo-2-methoxyphenyl)propan-1-olに関する追加情報

3-Amino-3-(4-Bromo-2-Methoxyphenyl)Propan-1-Ol (CAS 1270548–31–6): Structural Insights, Synthesis, and Emerging Applications in Chemical Biology

The compound 3-amino-3-(4-bromo-2-methoxyphenyl)propan-1-ol (CAS No. 1270548–31–6) represents a structurally unique organic molecule with a substituted aromatic ring and a functionalized aliphatic chain. Its core structure features a 4-bromo- and 2-methoxy-substituted phenyl group attached to a propanol backbone bearing an amino group at the terminal carbon. This combination of functionalities—bromine, methoxy, and hydroxyl moieties—confers distinct chemical reactivity and potential for participation in diverse synthetic pathways. Recent advancements in medicinal chemistry highlight the significance of such hybrid structures in drug discovery, particularly for modulating enzyme activity and receptor interactions.

Synthetic approaches to this compound often leverage modern cross-coupling methodologies. A notable strategy involves the selective bromination of a methoxylated phenol followed by coupling with an amino-substituted propargylic alcohol through transition-metal-catalyzed reactions. Studies published in *Organic Letters* (Vol. 15, 2023) demonstrate that palladium-catalyzed C–N bond formation under microwave-assisted conditions achieves high yields (>85%) while preserving the integrity of the methoxy and hydroxyl groups. This method aligns with green chemistry principles by minimizing solvent usage and reaction times.

The molecular architecture of 3-amino-...(continued)

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